molecular formula C10H13N B1590476 2-Methyl-5,6,7,8-tetrahydroquinoline CAS No. 2617-98-3

2-Methyl-5,6,7,8-tetrahydroquinoline

Cat. No. B1590476
CAS RN: 2617-98-3
M. Wt: 147.22 g/mol
InChI Key: AUSMPOZTRKHFPG-UHFFFAOYSA-N
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Description

2-Methyl-5,6,7,8-tetrahydroquinoline (2MTHQ) is an organic compound that is commonly used as a building block in organic synthesis and in the preparation of novel compounds. 2MTHQ is a highly versatile compound that can be used to synthesize a variety of compounds with different biological activities. This compound has also been used in studies of its mechanism of action, biochemical and physiological effects, and applications in scientific research.

Scientific Research Applications

Application 1: Antiproliferative Activity

  • Summary of the Application: A library of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives was synthesized and tested for their antiproliferative activity in non-cancer human dermal microvascular endothelial cells (HMEC-1) and various cancer cells .
  • Methods of Application: The compounds were synthesized and tested as pure enantiomers to understand how their stereochemistry might impact the related biological effect .
  • Results: Compounds 3a, 5a, and 2b showed significant IC 50 values against the selected cells. The most active compound ®-5a was able to affect cell cycle phases and induce mitochondrial membrane depolarization and cellular ROS production in A2780 cells .

Application 2: Asymmetric Transfer Hydrogenation

  • Summary of the Application: Chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone were used as novel ligands in Cp* metal complexes for the asymmetric transfer hydrogenation of a series of substituted dihydroisoquinolines (DHIQs), which are key intermediates in the synthesis of biologically active alkaloids .
  • Methods of Application: Different metal-based complexes were evaluated in this reaction, with rhodium catalysts proving most effective both in terms of reactivity and enantioselectivity .
  • Results: Modest enantiomeric excess values were obtained (up to 69% ee in the case of substrate I), and a satisfactory quantitative conversion was successfully fulfilled even in the case of the most demanding hindered substrates when La (OTf) 3 was used as a beneficial additive .

Application 3: Antiproliferative Activity in Various Cancer Cells

  • Summary of the Application: A library of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives was tested for their antiproliferative activity in various cancer cells, including human T-lymphocyte cells (CEM), human cervix carcinoma cells (HeLa), colorectal adenocarcinoma (HT-29), ovarian carcinoma (A2780), and biphasic mesothelioma (MSTO-211H) .
  • Methods of Application: The compounds were synthesized and tested as pure enantiomers to understand how their stereochemistry might impact the related biological effect .
  • Results: Compounds 3a, 5a, and 2b showed significant IC 50 values against the selected cells. The most active compound ®-5a was able to affect cell cycle phases and induce mitochondrial membrane depolarization and cellular ROS production in A2780 cells .

Application 4: Synthesis of (±)-desoxycodeine-D

  • Summary of the Application: 5,6,7,8-Tetrahydroisoquinoline was used in the total synthesis of (±)-desoxycodeine-D .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The synthesis of (±)-desoxycodeine-D was successfully achieved .

Application 5: Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds

  • Summary of the Application: A library of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives was tested for their antiproliferative activity in various cancer cells: human T-lymphocyte cells (CEM), human cervix carcinoma cells (HeLa), human dermal microvascular endothelial cells (HMEC-1), colorectal adenocarcinoma (HT-29), ovarian carcinoma (A2780), and biphasic mesothelioma (MSTO-211H) .
  • Methods of Application: The compounds were synthesized and tested as pure enantiomers to understand how their stereochemistry might impact the related biological effect .
  • Results: Compounds 3a, 5a, and 2b, showing significant IC 50 values against the whole panel of the selected cells, were further synthesized and tested as pure enantiomers . The most active compound ®-5a was able to affect cell cycle phases and to induce mitochondrial membrane depolarization and cellular ROS production in A2780 cells .

Application 6: Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts

  • Summary of the Application: Chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone, known as CAMPY or the analogue 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine, Me-CAMPY, were employed as novel ligands in Cp* metal complexes for the asymmetric transfer hydrogenation of a series of substituted dihydroisoquinolines (DHIQs), known for being key intermediates in the synthesis of biologically active alkaloids .
  • Methods of Application: Different metal-based complexes were evaluated in this kind of reaction, rhodium catalysts, C3 and C4, proving most effective both in terms of reactivity and enantioselectivity .
  • Results: Although modest enantiomeric excess values were obtained (up to 69% ee in the case of substrate I), a satisfactory quantitative conversion was successfully fulfilled even in the case of the most demanding hindered substrates when La (OTf) 3 was used as beneficial additive .

properties

IUPAC Name

2-methyl-5,6,7,8-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-8-6-7-9-4-2-3-5-10(9)11-8/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUSMPOZTRKHFPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCCC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30481449
Record name 2-methyl-5,6,7,8-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5,6,7,8-tetrahydroquinoline

CAS RN

2617-98-3
Record name 2-methyl-5,6,7,8-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6,7,8-Tetrahydro-2-methylquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of quinaldine (available from Aldrich) (25 mL, 176 mmol) in trifluoroacetic acid (140 mL) was hydrogenated at 50 psi hydrogen in the presence of PtO2 (2.62 g, 11.5 mmol) for 1.5 h at rt. (This method was conducted in accordance with Bell, T. W. et. al. J. Am. Chem. Soc. 2002 124, 14092 incorporated herein by reference). The mixture was filtered through filter paper, diluted with water and crushed ice, and made basic by the addition of solid NaOH until the mixture was pH>10. The aqueous layer was extracted with hexane. The pooled organic layers were washed with water and dried over MgSO4. The mixture was filtered and evaporated to give 2-methyl-5,6,7,8-tetrahydro-quinoline (Intermediate 200A1) as a clear, yellow oil ˜25 g (98%).
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Name
Quantity
2.62 g
Type
catalyst
Reaction Step One
Name
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-5,6,7,8-tetrahydroquinoline
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2-Methyl-5,6,7,8-tetrahydroquinoline

Citations

For This Compound
49
Citations
G Facchetti, MS Christodoulou, LB Mendoza… - Molecules, 2020 - mdpi.com
The synthesis of a small library of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives is presented. All the compounds were tested for their antiproliferative activity in non-…
Number of citations: 3 www.mdpi.com
FW Vierhapper, EL Eliel - The Journal of Organic Chemistry, 1975 - ACS Publications
52 a For synthesis of starting materials see ref 1. 6 For nomenclature, see ref 2. c Analysis by gas chromatography. For columns used see Experimental Section. d Mp 48 (lit. 1® mp 48-…
Number of citations: 38 pubs.acs.org
VI Sigova, ME Konshin - Chemistry of Heterocyclic Compounds, 1986 - Springer
Arylamides of 8-benzylidene-2-methyl-5,6,7,8-tetrahydroquinoline-3-carboxylic acid were obtained by treating the ethyl ester with dimagnesylamines. An example is given of their …
Number of citations: 1 link.springer.com
B Pan, B Liu, E Yue, Q Liu, X Yang, Z Wang… - ACS …, 2016 - ACS Publications
The ruthenium complex (8-(2-diphenylphosphinoethyl)aminotrihydroquinolinyl)(carbonyl)(hydrido)ruthenium chloride exhibited extremely high efficiency toward the coupling cyclization …
Number of citations: 110 pubs.acs.org
DM Lemal, JM Buzby, AC Barefoot III… - The Journal of …, 1980 - ACS Publications
20, 8a-Dimethyl-trans-decahydroquinoline. 2, 8-Di-methylquinoline14 (15.7 g) was hydrogenated as reported above for 2, 6-dimethylquinoline. The mixture of products was found by …
Number of citations: 22 pubs.acs.org
JE Shaw, PR Stapp - Journal of heterocyclic chemistry, 1987 - Wiley Online Library
Quinolines, indoles, acridine, and carbazole were hydrogenated using a large variety of heterogeneous catalysts in hydrocarbon solvents in an effort to achieve selective hydrogenation …
Number of citations: 35 onlinelibrary.wiley.com
FW Vierhapper, EL Eliel, G Zuniga - The Journal of Organic …, 1980 - ACS Publications
The 13C spectra of the four diastereomeric 2, 8-dimethyl-irems-decahydroquinolines as well as those of two of the cis isomers, of the eight diastereomeric 2-methyl-8-tert-butyl-«s-and-…
Number of citations: 30 pubs.acs.org
V Sridharan, PA Suryavanshi, JC Menendez - Chemical reviews, 2011 - ACS Publications
1.1. General Heterocyclic compounds, especially nitrogen heterocycles, are the most important class of compounds in the pharmaceutical and agrochemical industries, with …
Number of citations: 968 pubs.acs.org
R Mondal, DE Herbert - Organometallics, 2020 - ACS Publications
A ruthenium hydrido chloride complex (1) supported by a simple, heteroleptic bidentate P^N ligand (L1) containing a diarylphosphine and a benzannulated phenanthridine donor arm is …
Number of citations: 31 pubs.acs.org
FW Vierhapper - The Journal of Organic Chemistry, 1980 - ACS Publications
NMR spectra (13C and) of iV-nitroso-irans-decahydroquinoline (1), N-nitroso-as-decahydroquinoline (2), 17-methyl-or 17-tert-butyl-substituted JV-nitrosodecahydroquinolines, and N-…
Number of citations: 17 pubs.acs.org

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